2-(Oxiran-2-yl)-2H-1,3-benzodioxole
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Overview
Description
2-(Oxiran-2-yl)-2H-1,3-benzodioxole is an organic compound that features an oxirane (epoxide) ring fused to a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-yl)-2H-1,3-benzodioxole typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the reaction of a benzodioxole derivative with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.
Scientific Research Applications
2-(Oxiran-2-yl)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-yl)-2H-1,3-benzodioxole involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Oxiran-2-yl)furan: Similar structure with a furan ring instead of a benzodioxole.
2-(Oxiran-2-yl)benzofuran: Contains a benzofuran moiety instead of a benzodioxole.
2-(Oxiran-2-yl)imidazole: Features an imidazole ring in place of the benzodioxole.
Uniqueness
2-(Oxiran-2-yl)-2H-1,3-benzodioxole is unique due to the presence of both an oxirane ring and a benzodioxole moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The benzodioxole ring provides aromatic stability, while the oxirane ring offers high reactivity, allowing for diverse chemical transformations .
Properties
CAS No. |
64197-78-0 |
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Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(oxiran-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H8O3/c1-2-4-7-6(3-1)11-9(12-7)8-5-10-8/h1-4,8-9H,5H2 |
InChI Key |
HJFXJGITUHYUBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2OC3=CC=CC=C3O2 |
Origin of Product |
United States |
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